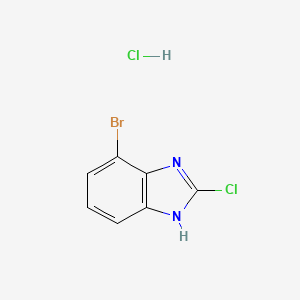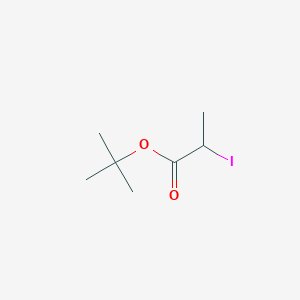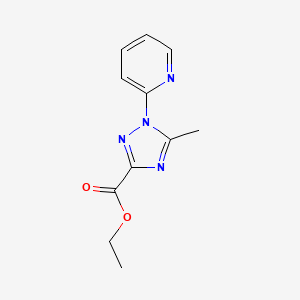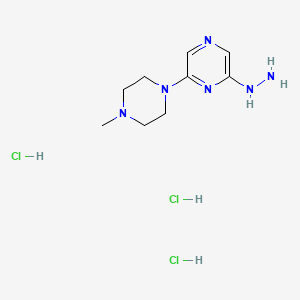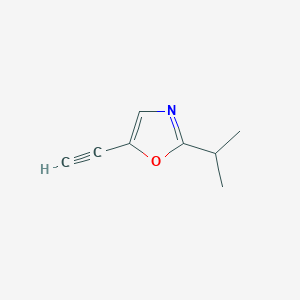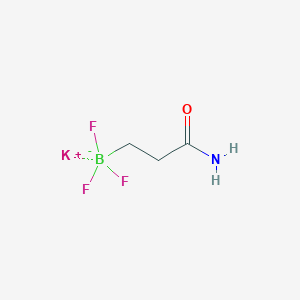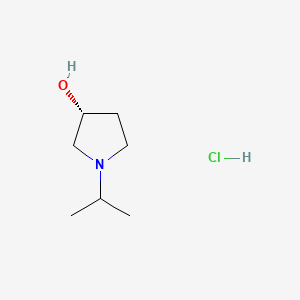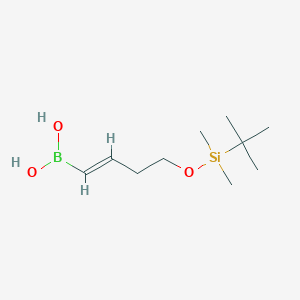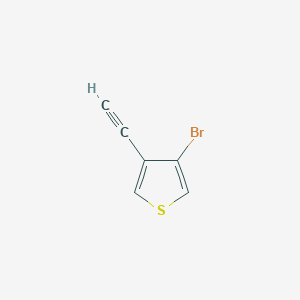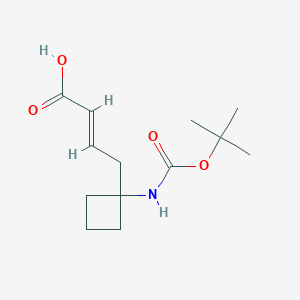
(2E)-4-(1-(tert-Butoxycarbonylamino)cyclobutyl)but-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-4-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)but-2-enoic acid is an organic compound characterized by its unique structure, which includes a cyclobutyl ring and a but-2-enoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)but-2-enoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the tert-Butoxycarbonyl (Boc) Group: The Boc group is introduced to protect the amine functionality. This step usually involves the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Formation of the But-2-enoic Acid Moiety: The but-2-enoic acid moiety can be introduced through a condensation reaction with an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of (2E)-4-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)but-2-enoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
化学反应分析
Types of Reactions
(2E)-4-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)but-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, particularly at the cyclobutyl ring, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogens (e.g., Br2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
(2E)-4-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)but-2-enoic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Biological Studies: It is used in studies to understand its interaction with biological molecules and pathways.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which (2E)-4-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)but-2-enoic acid exerts its effects involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
tert-Butyl carbamate: Similar in structure due to the presence of the Boc group.
N-Boc-hydroxylamine: Contains the Boc protecting group and is used in similar synthetic applications.
Uniqueness
(2E)-4-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)but-2-enoic acid is unique due to its combination of a cyclobutyl ring and a but-2-enoic acid moiety, which imparts distinct chemical properties and reactivity compared to other Boc-protected compounds.
This detailed article provides a comprehensive overview of (2E)-4-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)but-2-enoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C13H21NO4 |
|---|---|
分子量 |
255.31 g/mol |
IUPAC 名称 |
(E)-4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]but-2-enoic acid |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-13(8-5-9-13)7-4-6-10(15)16/h4,6H,5,7-9H2,1-3H3,(H,14,17)(H,15,16)/b6-4+ |
InChI 键 |
SXVNAOBGFOYCBT-GQCTYLIASA-N |
手性 SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C/C=C/C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)NC1(CCC1)CC=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl]piperidine-1-carboxylate](/img/structure/B13460816.png)
![4-Amino-2-[(5-bromo-2-methoxyphenyl)sulfanyl]pyrimidine-5-carbonitrile](/img/structure/B13460828.png)
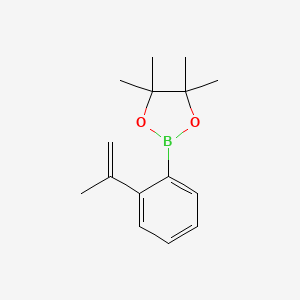
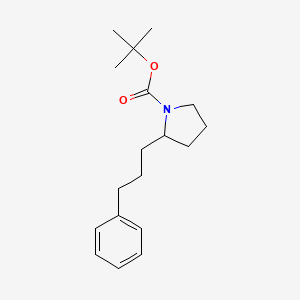
![4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride](/img/structure/B13460843.png)
